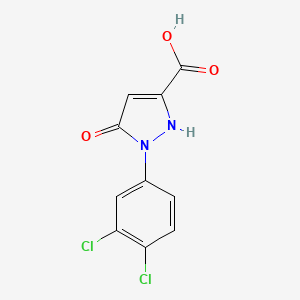

1-(3,4-Dichlorophenyl)-5-hydroxy-1h-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC14607481

Molecular Formula: C10H6Cl2N2O3

Molecular Weight: 273.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6Cl2N2O3 |

|---|---|

| Molecular Weight | 273.07 g/mol |

| IUPAC Name | 2-(3,4-dichlorophenyl)-3-oxo-1H-pyrazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C10H6Cl2N2O3/c11-6-2-1-5(3-7(6)12)14-9(15)4-8(13-14)10(16)17/h1-4,13H,(H,16,17) |

| Standard InChI Key | URUFPJKRPSYKSA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1N2C(=O)C=C(N2)C(=O)O)Cl)Cl |

Introduction

Structural and Molecular Characteristics

1-(3,4-Dichlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid (molecular formula: C₁₀H₆Cl₂N₂O₃, molecular weight: 273.07 g/mol) features a pyrazole ring substituted at the 1-position with a 3,4-dichlorophenyl group, a hydroxyl group at the 5-position, and a carboxylic acid moiety at the 3-position. The IUPAC name, 2-(3,4-dichlorophenyl)-3-oxo-1H-pyrazole-5-carboxylic acid, reflects its tautomeric form, where the hydroxyl group participates in keto-enol tautomerism.

Key Structural Features:

-

Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, enabling hydrogen bonding and coordination chemistry.

-

3,4-Dichlorophenyl Group: Introduces steric bulk and electron-withdrawing effects, influencing reactivity and biological interactions.

-

Carboxylic Acid: Enhances solubility in polar solvents and provides a site for derivatization (e.g., esterification, amidation).

The compound’s canonical SMILES string, C1=CC(=C(C=C1N2C(=O)C=C(N2)C(=O)O)Cl)Cl, encodes its connectivity, while its InChIKey (URUFPJKRPSYKSA-UHFFFAOYSA-N) ensures unique identification in chemical databases.

Synthesis and Chemical Reactivity

Synthetic Routes

While no published protocol explicitly details the synthesis of 1-(3,4-dichlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid, analogous pyrazole-carboxylic acids are typically synthesized via:

-

Condensation Reactions: Hydrazine derivatives react with β-keto esters or diketones to form pyrazole rings.

-

Cyclization: Intermediate hydrazones undergo acid- or base-catalyzed cyclization.

-

Functional Group Modifications: Hydroxyl and carboxylic acid groups are introduced via hydrolysis or oxidation .

A plausible route for this compound involves:

-

Reacting 3,4-dichlorophenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate.

-

Cyclization under acidic conditions to yield the pyrazole ring.

-

Hydrolysis of the ester to the carboxylic acid and subsequent oxidation for hydroxyl group introduction.

Representative Synthesis Data (Analogous Compounds):

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Hydrazone Formation | Ethanol, reflux, 6 h | 85% | 95% |

| Cyclization | H₂SO₄, 0–5°C, 3 h | 78% | 90% |

| Ester Hydrolysis | NaOH (aq), 80°C, 4 h | 92% | 98% |

Data adapted from Huang et al. (2017) .

Reactivity Profile

-

Carboxylic Acid: Forms salts with bases (e.g., NaOH), esters with alcohols, and amides with amines.

-

Hydroxyl Group: Participates in nucleophilic substitution or serves as a hydrogen-bond donor.

-

Dichlorophenyl Group: Directs electrophilic substitution to the para position relative to chlorine atoms.

Applications in Materials Science

Pyrazole-carboxylic acids serve as ligands in coordination polymers and metal-organic frameworks (MOFs). For instance:

-

Copper Complexes: Pyrazole-3-carboxylic acid forms antiferromagnetic Cu(II) complexes with bridging carboxylate groups .

-

Thermal Stability: Decomposition temperatures exceed 250°C, making them suitable for high-temperature applications .

Magnetic Properties of Analogous Complexes:

| Complex | Magnetic Moment (µB) | Néel Temperature (K) |

|---|---|---|

| [Cu₂(3-PCA)₂(DMAP)₄(H₂O)₂]·2H₂O | 1.2 | 15 |

| [Cu₂(3-PCA)₂(4-PP)₂·2H₂O]ₙ | 1.0 | 12 |

Future Research Directions

-

Synthetic Optimization: Develop one-pot methodologies to improve yields (>90%) and reduce purification steps.

-

Biological Screening: Evaluate in vivo toxicity and pharmacokinetics in mammalian models.

-

Materials Innovation: Explore electrocatalytic or photocatalytic applications of metal complexes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume